16-Methanethiosulfonyl Hexadecanoic Acid

Beschreibung

BenchChem offers high-quality 16-Methanethiosulfonyl Hexadecanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 16-Methanethiosulfonyl Hexadecanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

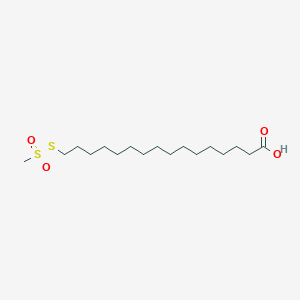

IUPAC Name |

16-methylsulfonylsulfanylhexadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O4S2/c1-23(20,21)22-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(18)19/h2-16H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUUDPJEVIDJDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCCCCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404452 |

Source

|

| Record name | 16-Methanethiosulfonyl Hexadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887406-81-7 |

Source

|

| Record name | 16-Methanethiosulfonyl Hexadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Harnessing the Unique Reactivity of Cysteine with MTS-C16

An In-depth Technical Guide to the Cysteine Reactivity of MTS-C16

In the landscape of protein research, the amino acid cysteine holds a special status. Its thiol group is a potent nucleophile, making it a prime target for specific chemical modification.[1][2] This unique reactivity allows scientists to label, track, and probe protein structure and function with a high degree of precision. Among the arsenal of thiol-reactive compounds, methanethiosulfonate (MTS) reagents are particularly powerful tools for their specificity and the reversible nature of the bond they form.[3][4]

This guide focuses on a specific, powerful member of this family: Hexadecyl Methanethiosulfonate (MTS-C16) . Characterized by its methanethiosulfonate reactive head and a long, 16-carbon hydrophobic tail, MTS-C16 is uniquely suited for investigating challenging targets like membrane proteins, including ion channels and transporters.[3] As a Senior Application Scientist, my goal is to provide you not just with protocols, but with a deep, mechanistic understanding of MTS-C16's reactivity. This guide is designed for researchers, scientists, and drug development professionals who seek to leverage this reagent to its full potential, explaining the causality behind experimental choices to ensure robust and reproducible results.

Part 1: The Core Chemistry of MTS-C16 Reactivity

Understanding the fundamental chemistry of the MTS-cysteine reaction is paramount to designing successful experiments. The reaction is not merely a mixing of reagents; it is a controlled chemical event governed by predictable principles.

The Reaction Mechanism: Forming a Stable Disulfide Bridge

The core reaction between MTS-C16 and a cysteine residue is a nucleophilic substitution. The deprotonated form of the cysteine's thiol group, the highly reactive thiolate anion (R-S⁻) , acts as the nucleophile. It attacks the electropositive sulfur atom of the MTS-C16 reagent, displacing the methanesulfinate group. This forms a stable, mixed disulfide bond between the protein and the C16 alkyl chain, covalently tethering the hydrophobic tail to the protein of interest.[3][5]

The byproduct of this reaction, methanesulfinic acid (CH₃SO₂H), is generally non-reactive and decomposes into volatile products that do not interfere with the newly modified protein.[3]

Sources

- 1. Cysteine Reactivity Across the Sub-Cellular Universe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Global profiling of phosphorylation-dependent changes in cysteine reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ttuhsc.edu [ttuhsc.edu]

- 4. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oa.tib.eu [oa.tib.eu]

Preliminary Investigations with MTS-C16 (MOTS-c): A Technical Guide to Metabolic Peptide Therapeutics

An in-depth technical guide on the preliminary investigation of MTS-C16 (functionally identified here as the mitochondrial-derived peptide MOTS-c , a 16-amino acid metabolic regulator), designed for researchers and drug development professionals.

Executive Summary & Scope

MTS-C16 , widely recognized in advanced metabolic research as MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c), represents a paradigm shift in peptide therapeutics. Unlike canonical nuclear-encoded peptides, MTS-C16 is a 16-amino acid peptide encoded by the mitochondrial genome that functions as a potent regulator of metabolic homeostasis.

This guide provides a rigorous technical framework for the preliminary investigation of MTS-C16. It moves beyond basic handling to address the specific physicochemical challenges of mitochondrial peptides, their unique "mitonuclear" signaling mechanisms, and the critical validation steps required before advancing to in vivo models.

Clarification on Nomenclature:

-

Target Entity: MTS-C16 (Sequence: MRWQEMGYIFYPRKLR).

-

Functional Class: Mitochondrial-Derived Peptide (MDP).

-

Primary Mechanism: Folate cycle inhibition leading to AMPK activation and nuclear translocation.

Pre-Experimental Validation: Physicochemical Integrity

The failure of peptide therapeutics often stems from improper handling rather than lack of efficacy. MTS-C16 requires specific protocols to maintain its secondary structure and bioactivity.

Peptide Reconstitution & Solubility

MTS-C16 is an amphipathic peptide with a propensity for aggregation at high concentrations. Standard "dissolve in water" protocols often lead to silent precipitation and inconsistent IC50 data.

| Parameter | Protocol / Specification | Rationale (Causality) |

| Solvent | Sterile PBS (pH 7.4) or ddH₂O | MTS-C16 is generally hydrophilic. Avoid DMSO unless necessary for modified variants (e.g., lipidated), as DMSO can induce artifactual membrane permeabilization in metabolic assays. |

| Concentration | Stock: 1 mM | Higher concentrations (>2 mM) risk amyloid-like aggregation due to the hydrophobic phenylalanine/tyrosine core. |

| Storage | -80°C (Aliquot immediately) | Peptide bonds are susceptible to hydrolysis. Repeated freeze-thaw cycles degrade the N-terminal Methionine, critical for receptor recognition. |

| Vessel | Low-Protein Binding Tubes (Siliconized) | Prevents adsorptive loss of the peptide to polypropylene surfaces, which can skew dose-response curves by up to 20%. |

Quality Control Check (HPLC/MS)

Before any biological assay, verify the integrity of the MTS-C16 lot.

-

Purity Requirement: >95% (impurities can trigger non-specific immune responses).

-

Mass Verification: Expected MW ~2174.6 Da.

-

Protocol: Run a gradient C18 Reverse-Phase HPLC (5% to 65% Acetonitrile with 0.1% TFA). Note: Oxidation of Methionine (+16 Da) is a common degradation product that renders the peptide inactive.

Core Experimental Workflows

These workflows are designed to be self-validating systems. Each step includes an internal check to ensure the observed effect is specific to MTS-C16.

Cytotoxicity & Viability Profiling (MTS vs. ATP Assays)

Critical Distinction: While the "MTS Assay" (tetrazolium reduction) is common, it measures metabolic activity (NAD(P)H flux), not just cell number. Since MTS-C16 modulates metabolism, an MTS assay can yield false positives (e.g., increased signal due to metabolic boost, not proliferation).

Recommended Protocol: Dual-Readout Viability

-

Seed Cells: HEK293 or C2C12 myoblasts (5,000 cells/well) in 96-well plates.

-

Treatment: MTS-C16 dose curve (0, 1, 10, 50, 100 µM) for 24h and 48h.

-

Assay A (Metabolic): Add MTS Reagent (Promega) or WST-1. Incubate 2h. Read OD490.

-

Assay B (Structural): Use Crystal Violet or LDH Release on the same or parallel plates.

-

Data Interpretation:

-

If MTS signal

but Crystal Violet -

If MTS signal

and LDH

-

Target Engagement: AMPK Activation Pathway

The hallmark of MTS-C16 activity is the phosphorylation of AMPK (Thr172) via the folate cycle restriction mechanism.

Western Blot Validation Protocol:

-

Serum Starvation: Starve cells (0.5% FBS) for 4 hours to reduce basal AMPK activity.

-

Pulse Treatment: Treat with MTS-C16 (10 µM) for 30, 60, and 120 minutes .

-

Positive Control: AICAR (1 mM) or Metformin (2 mM).

-

Negative Control: Scrambled Peptide (Same AA composition, random sequence).

-

-

Lysis: Use RIPA buffer + Phosphatase Inhibitors (Sodium Fluoride, Sodium Orthovanadate). Crucial: Lysis must be rapid and on ice to prevent dephosphorylation.

-

Detection:

-

Primary Ab: p-AMPK

(Thr172). -

Loading Control: Total AMPK

(NOT Actin/GAPDH alone, to verify specific phosphorylation ratio).

-

Mechanistic Visualization

The following diagram illustrates the "Mitonuclear" communication pathway utilized by MTS-C16 (MOTS-c). It highlights the unique mechanism where a mitochondrial-derived signal regulates nuclear gene expression.

Figure 1: The Mitonuclear Signaling Cascade of MTS-C16. The peptide inhibits the folate cycle, leading to AICAR accumulation and subsequent AMPK activation, bridging mitochondrial status with nuclear gene regulation.

Advanced Experimental: Metabolic Flux Analysis (Seahorse)

For drug development, confirming the functional metabolic shift is superior to simple blotting.

Protocol: Mitochondrial Stress Test (Seahorse XF)

-

Cell Prep: Seed C2C12 myoblasts on XF96 plates. Differentiate for 4 days.

-

Treatment: Pre-treat with MTS-C16 (10 µM) for 4 hours.

-

Assay Media: Unbuffered DMEM (pH 7.4) with Glucose (10 mM), Pyruvate (1 mM), Glutamine (2 mM).

-

Injections:

-

Port A: Oligomycin (ATP Synthase inhibitor).

-

Port B: FCCP (Uncoupler - Max Respiration).

-

Port C: Rotenone/Antimycin A (ETC inhibitors).

-

-

Expected Outcome: MTS-C16 treated cells should display preserved or enhanced Spare Respiratory Capacity and potentially elevated basal glycolysis (ECAR) due to AMPK-mediated glucose uptake.

References

-

Lee, C., et al. (2015). "The Mitochondrial-Derived Peptide MOTS-c Promotes Metabolic Homeostasis and Reduces Obesity and Insulin Resistance." Cell Metabolism. Link

-

Kim, K.H., et al. (2018). "MOTS-c: A novel mitochondrial-derived peptide regulating muscle metabolism." Free Radical Biology and Medicine. Link

-

Reynolds, J.C., et al. (2021). "Mitochondrial-derived peptides: New regulators of metabolism." Experimental Physiology. Link

-

Promega Corporation. (2023). "CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) Technical Bulletin." Promega Protocols. Link

-

Agilent Technologies. (2022). "Seahorse XF Cell Mito Stress Test Kit User Guide." Agilent Manuals. Link

Methodological & Application

Application Notes and Protocols for 16-Methanethiosulfonyl Hexadecanoic Acid in Substituted Cysteine Accessibility Mapping

A Senior Application Scientist's Guide to Probing the Depths of Protein Structure

Abstract

The Substituted Cysteine Accessibility Method (SCAM) is a powerful technique for elucidating protein structure and dynamics, particularly for membrane proteins which are notoriously challenging to study by traditional structural biology methods.[1][2][3] This guide provides an in-depth exploration of a specialized tool in the SCAM toolkit: 16-Methanethiosulfonyl Hexadecanoic Acid (MTS-C16). The long, sixteen-carbon acyl chain of MTS-C16 renders it a unique, lipophilic probe capable of partitioning into the lipid bilayer and accessing deep, hydrophobic pockets within proteins. These application notes and protocols are designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical guidance necessary to leverage the unique properties of MTS-C16 for high-resolution structural mapping.

Introduction: Beyond the Surface with Long-Chain Probes

Substituted Cysteine Accessibility Mapping (SCAM) combines site-directed mutagenesis with chemical labeling to map the solvent-accessible surfaces of proteins.[1][2][4] The core principle involves systematically replacing amino acid residues with cysteine, which possesses a uniquely reactive thiol group, and then probing the accessibility of this thiol to sulfhydryl-specific reagents.[5] The family of methanethiosulfonate (MTS) reagents are particularly well-suited for SCAM due to their high specificity and rapid reaction kinetics with cysteine residues under physiological conditions.[6]

While a variety of MTS reagents with different sizes and charges have been developed to probe the aqueous-accessible surfaces of proteins, the exploration of deeply embedded regions and the lipid-protein interface has been more challenging. 16-Methanethiosulfonyl Hexadecanoic Acid (MTS-C16) is a novel probe designed to address this challenge. Its long hexadecanoyl (C16) chain provides a strong hydrophobic character, allowing it to partition into the lipid bilayer and probe the accessibility of cysteine residues within the transmembrane domains of membrane proteins and deep within the hydrophobic pockets of soluble proteins. This unique property opens up new avenues for understanding protein-lipid interactions, mapping the architecture of binding sites for lipophilic ligands, and elucidating the conformational changes that occur within the hydrophobic core of proteins.

The Chemistry of MTS-C16: A Tale of Two Ends

MTS-C16 is an amphipathic molecule with a reactive headgroup and a long, hydrophobic tail. This dual nature is the key to its utility in SCAM.

-

The Reactive Headgroup: The methanethiosulfonate (MTS) group is highly electrophilic and reacts specifically with the nucleophilic thiol group of a cysteine residue to form a stable disulfide bond. This reaction is rapid and occurs under mild conditions, making it ideal for studying proteins in their native or near-native state. The reaction is also reversible through the addition of reducing agents like dithiothreitol (DTT), providing a means to control the labeling experiment.

-

The Hydrophobic Tail: The 16-carbon hexadecanoyl chain is essentially a palmitic acid derivative, a common saturated fatty acid in biological membranes.[7] This long, saturated alkyl chain gives MTS-C16 a highly lipophilic character, causing it to preferentially partition into hydrophobic environments such as the lipid bilayer of a cell membrane or a hydrophobic pocket within a protein.

The interplay between the reactive headgroup and the hydrophobic tail allows MTS-C16 to act as a "depth gauge" for cysteine accessibility within hydrophobic regions of a protein.

General workflow for a SCAM experiment using MTS-C16.

Detection and Data Analysis

The method of detection will depend on the experimental goals and the available instrumentation.

-

Mass Spectrometry: This is the most direct method for confirming the covalent modification of the cysteine residue. The mass of the protein will increase by the mass of the MTS-C16 adduct minus the mass of the leaving methanethiosulfonate group.

-

Functional Assays: If the labeling of a specific cysteine residue affects the protein's function (e.g., enzyme activity, channel conductance), then a functional assay can be used to quantify the extent of labeling.

-

Gel-Shift Assays: The addition of the bulky, hydrophobic MTS-C16 adduct can sometimes cause a shift in the protein's mobility on SDS-PAGE, which can be visualized by Coomassie staining or Western blotting.

-

Biotinylated MTS Analogs: For easier detection by Western blotting, a biotinylated version of a long-chain MTS reagent could be synthesized. After labeling, the protein can be detected using streptavidin-HRP conjugates.

Interpreting the Data: From Reactivity to Structure

The interpretation of SCAM data with MTS-C16 requires careful consideration of the reagent's properties.

-

High Reactivity: A rapid and complete reaction of a cysteine residue with MTS-C16 suggests that the residue is highly accessible within a hydrophobic environment.

-

Low or No Reactivity: A lack of reactivity could indicate several possibilities:

-

The cysteine residue is buried within the protein core and is inaccessible.

-

The cysteine residue is in a hydrophilic environment where the MTS-C16 does not partition.

-

The local environment of the cysteine is sterically hindered, preventing the bulky MTS-C16 from accessing the thiol group.

-

-

Changes in Reactivity: A change in the reactivity of a cysteine residue in response to a stimulus (e.g., ligand binding) provides strong evidence for a conformational change in that region of the protein.

By comparing the reactivity of a series of single-cysteine mutants, a detailed map of the protein's hydrophobic accessible surfaces can be constructed.

Troubleshooting Common Challenges

| Problem | Possible Cause(s) | Suggested Solution(s) |

| MTS-C16 Precipitation | Low solubility in aqueous buffer. | Increase the concentration of a mild, non-ionic detergent in the reaction buffer. Prepare fresh working solutions and use immediately. |

| No or Low Labeling | Cysteine is not accessible. MTS-C16 is degraded. Reaction conditions are not optimal. | Confirm protein expression and folding. Prepare fresh MTS-C16 stock and working solutions. Optimize reaction time, temperature, and MTS-C16 concentration. |

| Non-specific Labeling | Reaction with other nucleophilic residues at high pH. Hydrophobic interactions of MTS-C16 with the protein surface. | Perform the reaction at a lower pH (e.g., 7.0-7.5). Include a no-cysteine control to assess background binding. |

| Incomplete Reaction | Insufficient reaction time or MTS-C16 concentration. Steric hindrance around the cysteine residue. | Increase the incubation time and/or the concentration of MTS-C16. Consider using a smaller MTS reagent as a positive control for accessibility. |

Conclusion: A Powerful Tool for Exploring the Hydrophobic World of Proteins

16-Methanethiosulfonyl Hexadecanoic Acid (MTS-C16) is a specialized and powerful reagent for Substituted Cysteine Accessibility Mapping. Its long, hydrophobic tail enables the probing of protein regions that are inaccessible to traditional, water-soluble reagents. By providing a means to map the lipid-exposed surfaces of membrane proteins and the deep, hydrophobic pockets of soluble proteins, MTS-C16 offers a unique window into the structure, function, and dynamics of these challenging but critically important biological macromolecules. Careful experimental design and optimization are key to unlocking the full potential of this innovative tool in drug discovery and fundamental biological research.

References

-

Liapakis, G., Simpson, M. M., & Javitch, J. A. (2001). The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure. Current Protocols in Neuroscience, Chapter 4, Unit 4.15. [Link]

-

Bogdanov, M., Heacock, P., & Dowhan, W. (2018). Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method. Bio-protocol, 8(17), e2998. [Link]

-

Uptima. (n.d.). MTS reagents. Interchim. [Link]

-

Kao, W. R., & Karlin, A. (1986). Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label. The Journal of biological chemistry, 261(32), 14955–14958. [Link]

-

Dahal, R. A., et al. (2018). Inhibitor mechanisms in the S1 binding site of the dopamine transporter defined by multi-site molecular tethering of photoactive cocaine analogs. Neuropharmacology, 138, 308-319. [Link]

-

Zhu, J., & Xian, M. (2015). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. Molecules (Basel, Switzerland), 20(7), 12420–12431. [Link]

-

De Jesus, M. A., & Allen, P. G. (2020). Lipids: chemical tools for their synthesis, modification, and analysis. Chemical Society reviews, 49(12), 3983–3996. [Link]

-

Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in enzymology, 293, 123–145. [Link]

-

Loo, T. W., & Clarke, D. M. (2001). Methanethiosulfonate derivatives of rhodamine and verapamil activate human P-glycoprotein at different sites. The Journal of biological chemistry, 276(18), 14972–14977. [Link]

-

De Jesus, M. A., & Allen, P. G. (2020). Lipids: chemical tools for their synthesis, modification, and analysis. Chemical Society Reviews, 49(12), 3983-3996. [Link]

-

Fernández-Leiro, R., & Scheres, S. H. W. (2023). Overview of Membrane Protein Sample Preparation for Single-Particle Cryo-Electron Microscopy Analysis. International journal of molecular sciences, 24(9), 8346. [Link]

-

Li, Y., et al. (2023). Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. Chemical Science, 14(34), 9071-9086. [Link]

-

Liapakis, G., Simpson, M. M., & Javitch, J. A. (2001). The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure. Current protocols in neuroscience, Chapter 4, Unit 4.15. [Link]

-

Geppert, T., et al. (2017). Azide-Modified Membrane Lipids: Synthesis, Properties, and Reactivity. Langmuir, 33(17), 4235–4246. [Link]

-

Langan, R. A., et al. (2023). Solubilization of Membrane Proteins using designed protein WRAPS. bioRxiv. [Link]

-

Valencia, D. P., et al. (2012). Large-scale synthesis of lipid-polymer hybrid nanoparticles using a multi-inlet vortex reactor. Langmuir, 28(41), 14758–14764. [Link]

-

Percher, A., & Hang, H. C. (2017). Mass-tag labeling for the determination of protein S-fatty acylation. Methods in enzymology, 598, 27–41. [Link]

-

Interchim. (n.d.). Fluorescent MTS. [Link]

Sources

- 1. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ttuhsc.edu [ttuhsc.edu]

- 7. Mass-tag labeling for the determination of protein S-fatty acylation - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Chemical Biology of "Pseudo-Palmitoylation"

Application Note: Precision Chemical Lipidation Modifying Membrane Proteins with MTS-C16 to Mimic S-Palmitoylation

S-palmitoylation—the reversible attachment of a 16-carbon fatty acid to cysteine residues—is a critical regulator of membrane protein trafficking, stability, and gating kinetics. However, studying this modification is notoriously difficult due to the promiscuity and complexity of the enzymatic machinery (DHHC acyltransferases).

Hexadecyl Methanethiosulfonate (MTS-C16) offers a precise, chemical biology alternative. Unlike enzymatic palmitoylation, MTS-C16 allows researchers to acutely install a palmitoyl mimic onto a specific, genetically engineered cysteine residue in vitro or in excised membrane patches. This technique, often termed "chemical lipidation" or "pseudo-palmitoylation," bypasses the cellular enzymatic machinery, allowing for the direct biophysical characterization of how a lipid anchor influences protein function.

This guide details the protocol for synthesizing the MTS-C16 probe (if not commercially available), preparing the reagent, executing the modification, and validating the lipidation event.

Mechanism of Action

The reaction relies on the specific attack of a free thiol (sulfhydryl) group on the protein by the methanethiosulfonate (MTS) moiety. The leaving group is a sulfinic acid, resulting in a mixed disulfide bond connecting the protein to the C16 tail.

Key Advantage: Unlike native thioester-linked palmitoylation, the MTS-C16 disulfide bond is stable in the cytosol but reversible upon the addition of reducing agents (DTT or

Figure 1: Chemical mechanism of MTS-C16 modification. The methanethiosulfonate group acts as a highly specific electrophile for the cysteine thiolate.

Strategic Planning & Pre-Experimental Design

Before handling reagents, the biological system must be optimized for chemical specificity.

A. Cysteine Engineering (The "Cys-Less" Background)

MTS reagents will react with any accessible free cysteine.

-

Requirement: You must generate a "Cys-less" or "minimal-Cys" background.

-

Action: Mutate non-essential native cysteines to Serine (S), Alanine (A), or Valine (V).

-

Target: Introduce a single Cysteine at the putative palmitoylation site (e.g., intracellular loop or C-terminus).

B. Buffer Considerations

-

pH: The reaction rate is pH-dependent. A pH of 7.0–7.5 is optimal. Higher pH increases reaction speed but accelerates MTS hydrolysis.

-

Reductants: Buffers MUST NOT contain DTT,

-Mercaptoethanol, or TCEP during the reaction. These will instantly quench the MTS reagent and reverse the modification. -

Detergents: If working with purified proteins, avoid detergents with large hydrophobic cavities that might sequester the C16 tail before it reacts. DM (Decyl Maltoside) or DDM (Dodecyl Maltoside) are generally acceptable.

Protocol 1: Reagent Preparation and Handling

Challenge: MTS-C16 is extremely hydrophobic compared to standard MTS reagents (like MTSEA or MTSES). It acts like a lipid and will precipitate in aqueous buffer if not handled correctly.

-

Stock Solution:

-

Dissolve solid MTS-C16 (Hexadecyl Methanethiosulfonate) in 100% anhydrous DMSO .

-

Concentration: Prepare a high-concentration stock (e.g., 100 mM ).

-

Storage: Aliquot into single-use vials (5-10 µL) and store at -80°C . Avoid freeze-thaw cycles; moisture hydrolyzes the MTS group.

-

-

Working Solution (The "Modification Mix"):

-

Do not dilute the stock until seconds before application.

-

Target Concentration: 1 µM to 100 µM (depending on protein density and access).

-

Solubility Trick: For concentrations >10 µM in aqueous buffer, pulse-sonicate the solution for 5 seconds to disperse the lipid, or include 0.5 mg/mL cyclodextrin to act as a carrier if the protein tolerates it.

-

Protocol 2: The Modification Workflow

This protocol describes the modification of a purified membrane protein reconstituted in liposomes or detergent micelles.

Step 1: Reduction (Pre-treatment) Ensure the target cysteine is reduced and available.

-

Incubate protein with 5 mM DTT for 30 minutes on ice.

-

CRITICAL STEP: Remove DTT completely. Use a desalting column (e.g., PD-10 or Zeba Spin) equilibrated in Degassed Reaction Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl).

-

Note: Trace DTT will ruin the experiment.

Step 2: The Labeling Reaction

-

Thaw one aliquot of 100 mM MTS-C16 stock.

-

Add MTS-C16 to the protein sample (typically 1–10 µM protein) to a final concentration of 50 µM (approx. 5–10x molar excess).

-

Solvent Control: Prepare a parallel sample with DMSO only.

-

Incubation: Incubate for 15–30 minutes at Room Temperature (22°C) in the dark.

-

Why dark? Prevents photo-oxidation of lipids.

-

Why 15 mins? MTS reactions are fast; prolonged incubation increases non-specific hydrophobic partitioning.

-

Step 3: Quenching

-

Stop the reaction by adding 10 mM L-Cysteine or by immediate buffer exchange.

-

Note: Do not quench with DTT, as this will strip the C16 label you just attached.

Protocol 3: Validation & Functional Assay

Verifying the addition of a lipid tail is challenging because the hydrophobicity makes Mass Spectrometry (MS) ionization difficult. Functional validation is often more reliable.

Method A: The "Reversibility Check" (Functional)

If the protein is an ion channel (e.g., voltage-gated sodium channel), use patch-clamp electrophysiology.

-

Baseline: Record currents in the "Control" (DMSO) state.

-

Modify: Perfuse MTS-C16 (10 µM) into the recording chamber (intracellular side for cytoplasmic Cys). Monitor for kinetic shift (e.g., shift in voltage-dependence of inactivation).

-

Validate (The Switch): Perfuse 10 mM DTT .

-

Result: If the kinetic shift reverses to baseline, the effect was due to the specific disulfide-linked lipid.

Method B: Gel Shift (PEG-Switch Variant)

Since C16 does not add significant mass for a gel shift, use a competition assay.

-

Label: Perform MTS-C16 labeling as above.

-

Block: Add NEM (N-Ethylmaleimide) to block any unreacted cysteines.

-

Strip: Add DTT to remove the MTS-C16.

-

Tag: Add PEG-Maleimide (5 kDa).

-

Readout:

-

Successful MTS-C16 labeling: The Cys was protected by C16 during the NEM block, then stripped, then PEGylated. Result: Band Shift.

-

Failed MTS-C16 labeling: The Cys was free, reacted with NEM. DTT does nothing. PEG cannot bind. Result: No Shift.

-

Figure 2: Dual-path validation workflow. Functional reversal with DTT is the gold standard for confirming specific MTS-C16 modification.

Data Summary: Comparison of Methods

| Feature | MTS-C16 Modification | Enzymatic Palmitoylation (DHHC) | Genetic Mimic (Cys->Trp/Phe) |

| Mechanism | Disulfide Bond (S-S) | Thioester Bond (C-S-C) | Hydrophobic Mutation |

| Reversibility | Yes (DTT/TCEP) | Yes (APT/PPT enzymes) | No (Permanent) |

| Specificity | High (Targeted Cys) | Low (Promiscuous) | High |

| Kinetics | Fast (Minutes) | Slow (Hours) | Constitutive |

| Membrane Anchor | True Lipid (C16) | True Lipid (C16) | Bulky Amino Acid (Weak mimic) |

References

-

MTS Reagent Chemistry & Kinetics: Stauffer, D. A., & Karlin, A. (1994).[1] Electrostatic potential of the acetylcholine binding sites in the nicotinic receptor probed by reactions of binding-site cysteines with charged methanethiosulfonates. Biochemistry.

-

Application in Ion Channels (Voltage-Gated): DeBing, L., et al. (2003). Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels.[2] British Journal of Pharmacology.[2]

-

Chemical Lipidation Strategy (General Principles): Chamberlain, L. H., & Shipston, M. J. (2015). The physiology of protein S-acylation. Physiological Reviews.

-

Detection of Palmitoylation (Acyl-Biotin Exchange): Drisdel, R. C., & Green, W. N. (2004). Labeling and quantifying sites of protein palmitoylation. BioTechniques.

-

MTS Reagent Solubility & Handling: Cayman Chemical Product Information: MTSES and Analogs.

Sources

experimental design for using 16-Methanethiosulfonyl Hexadecanoic Acid

An In-Depth Guide to the Experimental Design and Application of 16-Methanethiosulfonyl Hexadecanoic Acid (MTS-HA)

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 16-Methanethiosulfonyl Hexadecanoic Acid (MTS-HA). It moves beyond simple instructions to explain the causality behind experimental choices, ensuring that protocols are robust, reproducible, and self-validating.

Part I: The Scientific Foundation of MTS-HA

Introduction: A Bifunctional Molecular Probe

16-Methanethiosulfonyl Hexadecanoic Acid (MTS-HA) is a unique, amphipathic molecule designed for the targeted modification of biological systems. Its power lies in its dual nature:

-

A Cysteine-Reactive Headgroup: The methanethiosulfonate (MTS) group is a highly specific and efficient thiol-reactive moiety. It targets the sulfhydryl (-SH) group of cysteine residues in proteins.

-

A Lipophilic Aliphatic Tail: The 16-carbon hexadecanoic acid (palmitic acid) tail allows the molecule to interact with and anchor into lipid bilayers, or to act as a long, sterically bulky probe.[1]

This combination makes MTS-HA an invaluable tool for investigating protein structure and function at the membrane interface, modifying lipid surfaces, and probing the accessibility of cysteine residues in hydrophobic environments.

The Core Mechanism: Cysteine Alkanethiolation

The primary utility of all MTS reagents stems from their reaction with cysteine. This process, known as alkanethiolation, is a specific and rapid conversion of a cysteine sulfhydryl into a disulfide bond under mild physiological conditions.[2]

Key Reaction Features:

-

Specificity: The MTS group shows a strong preference for deprotonated thiolate anions (Cys-S⁻), making the reaction highly specific for cysteine residues over other amino acid side chains at neutral pH. The reactivity of any given cysteine is influenced by its local environment and pKa.[3]

-

Efficiency: The reaction is significantly faster than those involving traditional reagents like iodoacetates or maleimides.[2]

-

Reversibility: The newly formed disulfide bond can be cleaved by adding reducing agents such as dithiothreitol (DTT), allowing for experimental designs that can reverse the modification.[2]

The causality behind choosing MTS reagents is their ability to create a stable, covalent modification that can be controlled and, if necessary, reversed, providing a clear before-and-after experimental paradigm.

Part II: Reagent Properties, Handling, and Storage

Scientific integrity begins with proper reagent management. MTS reagents are susceptible to degradation, and improper handling is a common source of experimental failure.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 16-(methylsulfonylsulfanyl)hexadecanoic acid | [4] |

| CAS Number | 887406-81-7 | [4][5] |

| Molecular Formula | C₁₇H₃₄O₄S₂ | [4][5] |

| Molecular Weight | 366.58 g/mol | [4][5] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and ethanol; poorly soluble in water | [2] |

Critical Handling and Storage Protocol

MTS reagents are hygroscopic and hydrolyze in the presence of water.[2] Adherence to the following storage and handling procedures is essential for experimental success.

-

Storage: Upon receipt, store the vial of MTS-HA at -20°C in a desiccator. The desiccant is crucial to prevent the accumulation of moisture, which is the primary cause of reagent inactivation.

-

Warming: Before opening the vial, always allow it to warm completely to room temperature while still in the desiccator. This prevents atmospheric moisture from condensing on the cold powder.

-

Solution Preparation: Prepare solutions immediately before use. Due to its poor water solubility and susceptibility to hydrolysis, stock solutions in aqueous buffers are not recommended for long-term storage.

-

Primary Stock: Prepare a concentrated primary stock solution (e.g., 100 mM) in anhydrous dimethyl sulfoxide (DMSO).

-

Working Solution: Dilute the DMSO stock into the desired aqueous reaction buffer immediately prior to the experiment. The final concentration of DMSO in the experiment should be kept low (typically <1%) to avoid effects on protein structure or cell viability.

-

-

Disposal: Unused solutions should be discarded appropriately according to institutional guidelines for chemical waste. Do not store diluted aqueous solutions for reuse.

Part III: Applications, Experimental Design, and Protocols

The unique structure of MTS-HA lends itself to several powerful applications, primarily focused on the interface between proteins and lipid membranes.

Application 1: Probing Membrane Protein Structure with SCAM

The Substituted Cysteine Accessibility Method (SCAM) is a powerful technique to map the structure of proteins, particularly ion channels and transporters.[2] By introducing a cysteine residue at a specific position (via site-directed mutagenesis) and then modifying it with a reagent like MTS-HA, one can infer structural and functional information.

The Causality of Design: Using MTS-HA in a SCAM experiment allows you to test the accessibility of a residue and, more importantly, to assess the functional consequence of tethering a long, bulky lipid tail at that specific site. A functional change (e.g., altered ion channel gating) implies the residue is not only accessible but also resides in a region where this modification perturbs protein movement or interactions.[6][7][8]

This protocol describes the covalent modification of a purified protein containing an accessible cysteine residue.

1. Materials:

-

Purified protein with a target cysteine in a suitable buffer (e.g., HEPES, phosphate) at pH 7.0-7.5. Crucially, this buffer must not contain any reducing agents like DTT or β-mercaptoethanol.

-

16-Methanethiosulfonyl Hexadecanoic Acid (MTS-HA)

-

Anhydrous DMSO

-

Reducing agent (e.g., DTT) for quenching and reversal controls.

-

Desalting column or dialysis system.

2. Reagent Preparation:

-

Prepare a 100 mM stock solution of MTS-HA in anhydrous DMSO immediately before use.

3. Protein Preparation (Self-Validation Step):

-

If the purified protein is stored in a buffer containing a reducing agent, it must be removed prior to labeling. This is a critical step.

-

Use a desalting column (e.g., Zeba™ Spin Desalting Columns) to exchange the protein into a fresh, non-reducing buffer.[9]

-

Measure the protein concentration after buffer exchange.

4. Labeling Reaction:

-

In a microcentrifuge tube, add the protein to a final concentration of 10-100 µM.

-

Add the MTS-HA DMSO stock to the protein solution to achieve a final molar excess of 10- to 20-fold over the protein concentration. Gently mix. For example, for a 50 µM protein solution, add MTS-HA to a final concentration of 0.5-1.0 mM.

-

Incubate the reaction for 15 minutes to 1 hour at room temperature. Incubation times and temperatures may need optimization.

5. Quenching and Removal of Excess Reagent:

-

To stop the reaction, you can add a small molecule thiol like DTT (to a final concentration of 10 mM) or proceed immediately to the next step.

-

Remove unreacted MTS-HA using a desalting column or dialysis against the desired buffer for downstream applications. This step is essential to prevent modification of other components in subsequent assays.

6. Validation and Controls (Trustworthiness Pillar):

-

Mass Spectrometry: Confirm covalent modification by analyzing the mass of the labeled protein. The expected mass increase is 349.5 Da (the mass of the MTS-HA adduct minus two hydrogens).

-

No-Cysteine Control: Perform the labeling reaction on a wild-type version of the protein that lacks the target cysteine. No modification should be observed.

-

Reversibility Control: After labeling and removing excess MTS-HA, incubate the modified protein with 10-20 mM DTT for 1 hour and re-analyze by mass spectrometry. The mass should revert to that of the original, unmodified protein.

Application 2: Functionalizing Liposomes and Lipid Bilayers

The long fatty acid tail of MTS-HA makes it ideal for incorporation into lipid vesicles (liposomes). This creates a liposome with a surface decorated with reactive MTS headgroups, which can then be used to tether proteins or other thiol-containing molecules.

The Causality of Design: This approach is used to mimic the cell membrane and study protein-lipid interactions in a controlled, artificial environment. By controlling the lipid composition and the density of MTS-HA, one can systematically investigate how membrane anchoring affects protein function.

This protocol uses the standard thin-film hydration method to produce liposomes containing MTS-HA.[10][11]

1. Materials:

-

Primary lipid (e.g., POPC, DPPC)

-

16-Methanethiosulfonyl Hexadecanoic Acid (MTS-HA)

-

Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

-

Hydration buffer (e.g., PBS, HEPES buffer)

-

Rotary evaporator or a gentle stream of nitrogen gas.

-

Extruder and polycarbonate membranes (e.g., 100 nm pore size).

2. Procedure:

-

Lipid Mixing: In a round-bottom flask, dissolve the primary lipid and MTS-HA in chloroform. A typical molar ratio would be 95:5 or 99:1 (primary lipid:MTS-HA), but this can be optimized. Ensure the lipids are completely dissolved to form a clear solution.[10]

-

Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will deposit a thin, uniform lipid film on the inner surface of the flask. Alternatively, for small volumes, the solvent can be evaporated under a gentle stream of nitrogen.

-

Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Add the desired hydration buffer to the flask. The buffer should be pre-warmed to a temperature above the phase transition temperature (Tm) of the primary lipid. Gently swirl the flask to hydrate the lipid film, which will cause it to swell and detach from the glass, forming multilamellar vesicles (MLVs).[11]

-

Sizing by Extrusion: To create unilamellar vesicles of a defined size (e.g., LUVs), pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This process should be repeated an odd number of times (e.g., 11-21 passes) to ensure a homogenous size distribution.

3. Downstream Application:

-

The resulting liposomes now have reactive MTS groups on their surface. They can be incubated with a cysteine-containing protein or peptide to facilitate covalent tethering to the liposome surface.

Part IV: Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No protein modification observed (by Mass Spec or functional assay) | 1. Inactive MTS-HA reagent due to hydrolysis. 2. Presence of reducing agents in the protein buffer. 3. Target cysteine is not accessible (buried). 4. Reaction conditions are not optimal. | 1. Use a fresh vial or fresh stock solution of MTS-HA. Ensure proper storage and handling. 2. Confirm complete removal of DTT/TCEP via buffer exchange before labeling. 3. Confirm cysteine accessibility with a smaller, more water-soluble MTS reagent (e.g., MTSET). 4. Increase incubation time, temperature, or molar excess of MTS-HA. |

| Non-specific or unexpected functional effects | 1. High concentration of DMSO in the final assay. 2. MTS-HA is acting as a non-covalent blocker or modulator, independent of cysteine reaction.[12] 3. Incomplete removal of excess, unreacted MTS-HA. | 1. Ensure the final DMSO concentration is below 1%. 2. Perform a washout experiment. If the effect reverses upon washout, it is likely non-covalent. Also, test on a no-cysteine control protein. 3. Ensure thorough buffer exchange or dialysis after the labeling reaction. |

| Low yield of functionalized liposomes | 1. Poor hydration of the lipid film. 2. Inefficient extrusion. | 1. Ensure hydration buffer is heated above the lipid Tm. Allow sufficient time for hydration. 2. Ensure the extruder is assembled correctly and perform a sufficient number of passes. |

References

-

16-Methanethiosulfonyl Hexadecanoic Acid | C17H34O4S2 | CID 4577142 - PubChem. National Center for Biotechnology Information. [Link]

-

MTS reagents. Uptima. [Link]

-

Scanning MscL Channels with Targeted Post-Translational Modifications for Functional Alterations. PMC - NIH. (2015-09-14). [Link]

-

Interrogating permeation and gating of Orai channels using chemical modification of cysteine residues. PMC - NIH. [Link]

-

MTS modification of homo-and heterodimeric cysteine-substituted hClC-1... ResearchGate. [Link]

-

Hexadecanoic acid, ion(1-) | C16H31O2- | CID 504166 - PubChem. National Center for Biotechnology Information. [Link]

-

Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies. PMC - NIH. [Link]

-

Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. PMC - NIH. (2021-06-18). [Link]

-

Cysteine Oxidative Post-translational Modifications: Emerging Regulation in the Cardiovascular System. PMC - NIH. [Link]

-

Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate. NIH. [Link]

Sources

- 1. Hexadecanoic acid, ion(1-) | C16H31O2- | CID 504166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ttuhsc.edu [ttuhsc.edu]

- 3. Cysteine Oxidative Post-translational Modifications: Emerging Regulation in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 16-Methanethiosulfonyl Hexadecanoic Acid | C17H34O4S2 | CID 4577142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 16-Methanethiosulfonyl Hexadecanoic Acid | CAS 887406-81-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Scanning MscL Channels with Targeted Post-Translational Modifications for Functional Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interrogating permeation and gating of Orai channels using chemical modification of cysteine residues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 16-Methanethiosulfonyl Hexadecanoic Acid in Proteomic Workflows

Introduction: Unveiling Lipid-Protein Interactions with a Cysteine-Reactive Probe

The dynamic interplay between lipids and proteins governs a vast array of cellular processes, from signal transduction to membrane trafficking. Understanding these interactions at a molecular level is paramount for deciphering complex biological systems and for the development of novel therapeutics. 16-Methanethiosulfonyl Hexadecanoic Acid (MTS-HA) is a powerful chemoproteomic tool designed to covalently modify proteins that interact with fatty acids. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of MTS-HA in proteomic workflows to identify and characterize lipid-binding proteins.

MTS-HA is a unique molecule that combines a 16-carbon fatty acid tail with a highly reactive methanethiosulfonyl (MTS) group. The fatty acid moiety allows the probe to mimic endogenous long-chain fatty acids, enabling it to access binding pockets and interaction sites of lipid-binding proteins. The MTS group, in turn, acts as a "warhead," selectively reacting with the thiol group of cysteine residues within proximity to the binding site. This covalent and irreversible linkage allows for the robust enrichment and subsequent identification of target proteins by mass spectrometry. S-Methyl methanethiosulfonate (MMTS), a smaller analog, is used in experimental biochemistry for alkylating thiol groups of protein cysteines.[1] The advantage of using MMTS is the reversibility of the formation of methylthio mixed disulfides, compared to irreversible alkylation using conventional agents.[1]

This document will detail the underlying chemical principles, provide step-by-step protocols for experimental workflows, and offer expert insights into the nuances of experimental design and data interpretation when using MTS-HA.

Mechanism of Action: Covalent Capture of Cysteine Residues

The utility of MTS-HA as a chemoproteomic probe is rooted in the specific and efficient reaction between its methanethiosulfonyl group and the sulfhydryl side chain of cysteine residues. This reaction, known as a thiol-disulfide exchange, results in the formation of a stable mixed disulfide bond between the protein and the hexadecanoyl moiety of MTS-HA.

The reaction is highly selective for cysteine over other amino acid residues under physiological conditions. The nucleophilic cysteine thiol attacks the electrophilic sulfur atom of the MTS group, leading to the displacement of the methanesulfinate leaving group and the formation of a disulfide linkage.

Figure 1: Covalent modification of a protein cysteine residue by MTS-HA.

Experimental Workflow: From Cell Culture to Mass Spectrometry

The successful application of MTS-HA in a chemoproteomic experiment involves a series of well-defined steps, each critical for obtaining high-quality, reproducible data. The following workflow provides a comprehensive overview of the entire process.

Figure 2: General experimental workflow for MTS-HA-based chemoproteomics.

Detailed Protocols

Protocol 1: In Situ Labeling of Cultured Cells with MTS-HA

This protocol describes the labeling of proteins with MTS-HA directly in living cells, which helps to preserve native protein conformations and interactions.

Materials:

-

Cultured mammalian cells

-

16-Methanethiosulfonyl Hexadecanoic Acid (MTS-HA)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell scraper

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Cell Culture: Plate and grow cells to the desired confluency (typically 70-80%).

-

MTS-HA Preparation: Prepare a stock solution of MTS-HA in DMSO (e.g., 10 mM).

-

Cell Treatment:

-

Aspirate the culture medium and wash the cells once with pre-warmed PBS.

-

Add fresh, serum-free medium to the cells.

-

Add the MTS-HA stock solution to the medium to achieve the desired final concentration (typically in the range of 10-100 µM). A vehicle control (DMSO only) should be run in parallel.

-

Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a CO₂ incubator. The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal.

-

-

Cell Lysis:

-

After incubation, aspirate the medium and wash the cells twice with ice-cold PBS to remove excess MTS-HA.

-

Lyse the cells directly on the plate by adding ice-cold lysis buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the labeled proteome.

-

Protocol 2: Proteomic Sample Preparation for Mass Spectrometry

This protocol outlines the steps for processing the MTS-HA labeled proteome for subsequent analysis by mass spectrometry.

Materials:

-

MTS-HA labeled cell lysate

-

Acetone, pre-chilled to -20°C

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (sequencing grade)

-

Ammonium bicarbonate (50 mM, pH 8.0)

-

Formic acid

-

Acetonitrile (ACN)

-

C18 desalting spin columns

Procedure:

-

Protein Precipitation:

-

To the clarified cell lysate, add 4 volumes of pre-chilled acetone.

-

Incubate at -20°C for at least 2 hours (or overnight) to precipitate the proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the proteins. Carefully decant the supernatant.

-

Wash the protein pellet with 1 mL of pre-chilled 80% acetone. Centrifuge again and decant the supernatant.

-

Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry the pellet.

-

-

Reduction and Alkylation:

-

Resuspend the protein pellet in 50 mM ammonium bicarbonate containing 8 M urea (if necessary for solubilization).

-

Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

-

Cool the sample to room temperature.

-

Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 20 minutes to alkylate free cysteines.

-

-

In-solution Digestion:

-

Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

-

Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

-

Incubate overnight at 37°C.

-

-

Peptide Desalting:

-

Acidify the digest with formic acid to a final concentration of 0.1%.

-

Desalt the peptides using C18 spin columns according to the manufacturer's protocol.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

Resuspend the dried peptides in a solution of 0.1% formic acid in water for LC-MS/MS analysis.

-

Mass Spectrometry Analysis and Data Interpretation

The identification of MTS-HA modified peptides requires careful consideration during mass spectrometry data acquisition and analysis.

Data Acquisition:

-

Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) for accurate mass measurements.

-

Employ a data-dependent acquisition (DDA) method, selecting the most abundant precursor ions for fragmentation.

-

The fragmentation of long-chain S-acylated peptides with tandem mass spectrometry can be challenging.[2]

Data Analysis:

-

Perform a database search using a suitable search engine (e.g., MaxQuant, SEQUEST, or Mascot).

-

Include the mass of the MTS-HA modification (mass of hexadecanoic acid minus the mass of a proton, plus the mass of a disulfide bond) as a variable modification on cysteine residues. The exact mass shift should be calculated based on the isotopic composition of the MTS-HA used.

-

Set a stringent false discovery rate (FDR) of 1% for both peptide and protein identification.

-

Compare the results from the MTS-HA treated sample with the vehicle control to identify proteins that are specifically and significantly labeled.

Application Notes: Expert Insights and Best Practices

-

Probe Concentration and Incubation Time: The optimal concentration of MTS-HA and the incubation time are critical parameters that need to be empirically determined. High concentrations or long incubation times can lead to off-target labeling and cellular toxicity. Start with a concentration range of 10-50 µM and a time course of 1-4 hours.

-

Controls are Crucial: Always include a vehicle-only (DMSO) control to account for non-specific binding and to identify proteins that are endogenously modified. Additionally, a competition experiment, where cells are pre-incubated with a non-reactive fatty acid analog, can help to validate the specificity of MTS-HA labeling.

-

Solubility of MTS-HA: Due to its long alkyl chain, MTS-HA may have limited solubility in aqueous solutions. Ensure that the stock solution in DMSO is fully dissolved before adding it to the cell culture medium.

-

Challenges in MS Analysis: Long-chain fatty acylated peptides can be hydrophobic and may exhibit poor ionization efficiency and fragmentation.[2] Optimizing the LC gradient to include a higher percentage of organic solvent can improve their elution and detection.[2]

-

Data Validation: Following mass spectrometry identification, it is essential to validate the identified targets using orthogonal methods such as Western blotting with antibodies against the protein of interest or by performing in vitro binding assays with purified proteins.

Quantitative Data Summary

| Parameter | Recommended Range | Notes |

| MTS-HA Stock Solution | 10-50 mM in DMSO | Prepare fresh before use. |

| MTS-HA Working Concentration | 10-100 µM in cell culture medium | Optimize for each cell line. |

| Incubation Time | 1-4 hours | Time-course experiments are recommended. |

| Lysis Buffer | RIPA or other suitable buffer with protease inhibitors | Ensure complete cell lysis. |

| Protein Precipitation | 4 volumes of -20°C acetone | Overnight incubation is recommended for complete precipitation. |

| DTT Concentration | 5-10 mM | For reduction of disulfide bonds. |

| IAA Concentration | 20-55 mM | For alkylation of free thiols. |

| Trypsin:Protein Ratio | 1:50 (w/w) | For efficient protein digestion. |

| LC-MS/MS FDR | ≤ 1% | For confident peptide and protein identification. |

References

-

Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). PubMed. (2019-07-31). [Link]

-

A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Analyst (RSC Publishing). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: MTS-C16 (Hexadecyl-MTS) Live Cell Experiments

The following guide addresses the troubleshooting of experiments involving MTS-C16 , technically identified as Hexadecyl Methanethiosulfonate (MTS-16) .

Scope: This guide focuses on the use of MTS-C16 for chemical palmitoylation (also known as chemical lipidation or membrane tethering) in live cells. This technique involves the covalent attachment of a C16 lipid tail to specific cysteine residues on a target protein to mimic native palmitoylation or induce membrane anchoring.

Core Principle & Mechanism

What is MTS-C16? MTS-C16 (Hexadecyl Methanethiosulfonate) is a sulfhydryl-reactive reagent.[1][2][3][4] It reacts specifically with reduced cysteine residues to form a disulfide bond, attaching a 16-carbon (hexadecyl) lipid tail to the protein. This mimics the hydrophobic anchoring provided by post-translational palmitoylation, allowing researchers to reversibly toggle the membrane affinity of soluble proteins or study lipid-protein interactions in ion channels.

Reaction Mechanism

The reaction is a nucleophilic attack by the thiolate anion of the protein cysteine on the sulfonyl sulfur of the MTS reagent.

Figure 1: Chemical mechanism of protein lipidation using MTS-C16. The reaction requires an accessible, reduced cysteine and results in a disulfide-linked lipid anchor.

Experimental Workflow (The Golden Path)

To ensure reproducibility, follow this optimized workflow. Deviations here are the primary source of experimental failure.

| Step | Action | Critical Parameter |

| 1. Prep | Stock Solution: Dissolve MTS-C16 in anhydrous DMSO. | Concentration: 100 mM stock. Storage: -20°C, desiccated. Avoid water. |

| 2. Reduce | Pre-treatment: Treat cells with DTT (0.5 - 1 mM) if Cys is oxidized. | Wash: Must wash DTT away 3x with PBS before adding MTS-C16. |

| 3. Label | Incubation: Dilute MTS-C16 into physiological buffer (e.g., Ringer's). | Working Conc: 10 - 100 µM. Time: 1 - 5 mins (Fast kinetics). |

| 4. Quench | Stop Reaction: Wash with buffer containing 1 mM Cysteine or GSH. | Scavenges unreacted reagent to prevent off-target effects. |

| 5. Assay | Readout: Patch clamp, Fluorescence Microscopy, or Western Blot. | Perform immediately; disulfide bonds can be reduced by cytosolic glutathione over time. |

Troubleshooting Guide (FAQ)

Category A: No Observable Effect (Labeling Failure)

Q: I added MTS-C16, but my protein localization/channel activity didn't change. Why? A: This is the most common failure mode. It usually stems from three causes:

-

Hydrolysis (The "Dead Reagent" Syndrome): MTS reagents hydrolyze rapidly in water (half-life < 20 mins at pH 7). If you dilute the stock into buffer and let it sit for 10 minutes before adding to cells, the reagent is likely inactive.

-

Solution: Add MTS-C16 to the buffer immediately before applying to cells. Do not prepare large master mixes in aqueous buffer.

-

-

Cysteine Oxidation: The target cysteine must be in the reduced thiol (-SH) state. If it has formed a disulfide bond or is nitrosylated, MTS-C16 cannot react.

-

Solution: Pre-treat cells with 0.5 mM DTT for 5-10 minutes, then wash extensively (3-4 times) to remove DTT. Residual DTT will destroy the MTS reagent instantly.

-

-

Steric Hindrance: The C16 chain is bulky. If the cysteine is buried in a protein pocket, the reagent cannot access it.

-

Solution: Use a "scanning" approach. Move the cysteine mutation to a more surface-exposed loop or helix face.

-

Q: My stock solution has crystals/precipitate. Can I use it? A: No. MTS-C16 is highly hydrophobic.

-

Diagnosis: Water contamination in your DMSO stock has caused hydrolysis or precipitation.

-

Solution: Discard. Make fresh stock in anhydrous DMSO. Aliquot into single-use vials to avoid freeze-thaw moisture introduction.

Category B: Toxicity & Cell Health

Q: The cells look unhealthy or detach after MTS-C16 treatment. Is it toxic? A: Yes, free lipids act as detergents.

-

Micelle Formation: At concentrations >100 µM, MTS-C16 may form micelles or integrate non-specifically into the plasma membrane, disrupting bilayer integrity.

-

Off-Target Labeling: It may react with essential surface proteins (e.g., Na+/K+ ATPase).

-

Solution:

-

Lower Concentration: Titrate down to 10-20 µM.

-

Carrier Protein: Co-incubate with 0.1% BSA (Fatty Acid Free). BSA acts as a lipid shuttle, keeping the monomeric concentration steady while preventing micelle toxicity.

-

Shorten Exposure: The reaction is fast (seconds to minutes). Reduce incubation to 1-2 minutes.

-

Category C: Reversibility & Stability

Q: The effect of MTS-C16 disappears after 20 minutes. Is the bond unstable? A: The disulfide bond formed (Protein-S-S-C16) is stable in oxidizing environments (extracellular) but unstable in the reducing environment of the cytosol (high Glutathione).

-

Context: If your target protein is intracellular, cytosolic reducing agents will eventually reduce the disulfide, releasing the lipid tail.

-

Solution: This is an intrinsic limitation for intracellular targets. Keep experiments short. For extracellular targets, the modification should be stable for hours unless exogenous reducing agents (DTT/BME) are added.

Diagnostic Decision Tree

Use this logic flow to diagnose specific failures in your MTS-C16 experiment.

Figure 2: Diagnostic logic for troubleshooting lack of efficacy in MTS-C16 labeling.

References

-

Chemical Lipidation Mechanism

-

Kalia, J., & Raines, R. T. (2010). Advances in bioconjugation. Current Organic Chemistry, 14(2), 138–147. Link

-

-

MTS Reagents in Ion Channels (SCAM Method)

-

Hexadecyl-MTS (MTS-C16)

-

MTS Reagent Hydrolysis Kinetics

Sources

Technical Support Center: Enhancing the Efficiency of MTS-C16 Labeling Reactions

Welcome to the technical support center for MTS-C16 (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate) labeling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your experimental outcomes.

I. Troubleshooting Guide: Addressing Specific Labeling Issues

This section delves into specific problems you might encounter during MTS-C16 labeling experiments, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Labeling Efficiency

This is one of the most common challenges in MTS-C16 labeling. Several factors can contribute to this issue, from reagent integrity to reaction conditions.

Possible Cause 1: Inactive or Degraded MTS-C16 Reagent

MTS reagents are known to be sensitive to hydrolysis, especially in aqueous solutions.[1][2]

-

Explanation: The methanethiosulfonate group is susceptible to reaction with water, leading to the inactivation of the reagent. This process is accelerated in the presence of nucleophiles and at non-optimal pH.

-

Solution:

-

Fresh Reagent Preparation: Always prepare MTS-C16 solutions immediately before use.[1][2]

-

Proper Storage: Store the solid MTS-C16 reagent in a desiccator at -20°C.[1][2] Before opening the vial, allow it to warm to room temperature to prevent condensation.[1]

-

Solvent Choice: For non-water-soluble MTS reagents, anhydrous DMSO is a suitable solvent.[1]

-

Possible Cause 2: Oxidized or Inaccessible Cysteine Residues

The target of MTS-C16 is the sulfhydryl group of cysteine residues. If these residues are oxidized or buried within the protein's structure, labeling efficiency will be compromised.

-

Explanation: Cysteine residues can form disulfide bonds through oxidative dimerization, which are unreactive with MTS reagents. Additionally, the accessibility of the cysteine residue is crucial for the labeling reaction to occur.

-

Solution:

-

Reduction of Disulfide Bonds: If your protein contains disulfide bonds, a reduction step is necessary prior to labeling.

-

TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent as it does not contain a thiol group and typically does not need to be removed before adding the MTS reagent.[3] However, be aware of potential reactions between TCEP and some thiol-reactive probes under specific conditions.[3]

-

DTT (dithiothreitol): If DTT is used, it is critical to remove it completely before adding the MTS-C16, as its thiol groups will compete for the labeling reagent. This can be achieved through dialysis or gel filtration.[3]

-

-

Denaturation (Use with Caution): In cases where the cysteine is buried, partial denaturation of the protein might be necessary to expose the residue. This should be approached carefully to avoid irreversible protein unfolding.

-

Experimental Protocol: Reduction of Disulfide Bonds with TCEP

-

Prepare your protein solution to a concentration of 1-10 mg/mL in a degassed buffer (e.g., PBS, Tris, or HEPES) at pH 7.0-7.5.

-

Add a 10-100 fold molar excess of TCEP to the protein solution.

-

Flush the vial with an inert gas (e.g., nitrogen or argon) and seal it.

-

Incubate at room temperature for 20-30 minutes.

-

Proceed directly to the MTS-C16 labeling step.

Possible Cause 3: Suboptimal Reaction Buffer Conditions

The pH of the reaction buffer is a critical parameter for efficient thiol-reactive labeling.

-

Explanation: The reaction of MTS reagents with thiols is most efficient at a pH between 7.0 and 7.5. At lower pH values, the thiol group is protonated and less nucleophilic, slowing down the reaction. At pH values above 8, the MTS reagent itself can become unstable and degrade more rapidly.[4]

-

Solution:

-

pH Optimization: Ensure your reaction buffer is maintained within the optimal pH range of 7.0-7.5. Use buffers such as PBS, HEPES, or Tris, ensuring they do not contain any thiol-containing compounds.

-

Buffer Capacity: For peptide samples that may have residual acid from previous steps, using a buffer with a higher buffering capacity (e.g., 500 mM HEPES) can help maintain the optimal pH.[5][6]

-

Table 1: Recommended Buffer Conditions for MTS-C16 Labeling

| Parameter | Recommended Range/Condition | Rationale |

| pH | 7.0 - 7.5 | Optimizes the nucleophilicity of the thiol group while maintaining MTS reagent stability. |

| Buffer Type | PBS, HEPES, Tris (thiol-free) | Provides stable pH without interfering with the reaction. |

| Additives | Avoid thiol-containing compounds | These will compete with the target cysteine for the MTS-C16 reagent. |

Issue 2: Non-Specific Labeling or High Background

Achieving site-specific labeling is often a primary goal. Non-specific labeling can complicate data interpretation and downstream applications.

Possible Cause 1: Reaction with Other Nucleophilic Residues

While MTS reagents are highly selective for thiols, some reactivity with other nucleophilic amino acid side chains can occur, especially under non-ideal conditions.

-

Explanation: At higher pH values, other residues like lysine can become more nucleophilic and may react with the MTS reagent, although this is generally much less efficient than the reaction with thiols.

-

Solution:

-

Strict pH Control: Maintain the reaction pH within the recommended 7.0-7.5 range to maximize specificity for cysteine residues.

-

Stoichiometry Optimization: Use the lowest effective molar ratio of MTS-C16 to protein to minimize off-target reactions.

-

Possible Cause 2: Hydrolysis of the MTS Reagent

The breakdown of MTS-C16 in the reaction buffer can lead to byproducts that may contribute to background signal.

-

Explanation: As previously mentioned, MTS reagents hydrolyze in aqueous solutions.[1][2] The rate of hydrolysis increases with pH and the presence of nucleophiles.

-

Solution:

Issue 3: Protein Aggregation or Precipitation During Labeling

Maintaining protein stability throughout the labeling process is crucial for obtaining meaningful results.

Possible Cause 1: Changes in Protein Surface Properties

The addition of the C16 alkyl chain can significantly alter the hydrophobicity of the protein surface.

-

Explanation: The long hydrocarbon chain of MTS-C16 is hydrophobic. Its covalent attachment to a protein can expose hydrophobic patches, leading to aggregation and precipitation.

-

Solution:

-

Optimize Protein Concentration: Working with lower protein concentrations can sometimes mitigate aggregation.

-

Inclusion of Detergents: For membrane proteins or proteins prone to aggregation, the inclusion of a mild, non-ionic detergent (e.g., n-Dodecyl β-D-maltoside) in the labeling buffer can help maintain solubility.

-

Solubility-Enhancing Additives: Additives like glycerol (5-10%) or arginine can sometimes help to suppress aggregation.

-

Possible Cause 2: Inappropriate Buffer Conditions

The composition of the buffer can influence protein stability.

-

Explanation: Factors such as ionic strength and the presence of certain salts can affect protein solubility.

-

Solution:

-

Buffer Screening: If aggregation is an issue, screen a panel of buffers with varying ionic strengths and compositions to identify conditions that maintain protein stability during labeling.

-

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding MTS-C16 labeling.

Q1: What is the optimal molar ratio of MTS-C16 to protein?

A: A typical starting point for the molar ratio of a thiol-reactive dye to protein is 10:1 to 20:1. However, this should be empirically optimized for each specific protein and experimental setup. We recommend trying three different molar ratios to determine the optimal condition for your protein.

Q2: How can I quench the labeling reaction?

A: The reaction can be quenched by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, which will react with any excess MTS-C16.[3] The resulting adducts are typically water-soluble and can be removed by dialysis or gel filtration.[3]

Q3: How do I remove unreacted MTS-C16 after the labeling reaction?

A: Unreacted MTS-C16 and quenching reagents can be removed using standard protein purification techniques such as:

-

Dialysis: Effective for removing small molecules from protein solutions.

-

Gel Filtration (Desalting) Chromatography: A rapid method to separate the labeled protein from smaller, unreacted components.

-

Spin Columns: Convenient for small-scale and rapid buffer exchange.

Q4: How can I determine the degree of labeling?

A: For MTS-C16, which is a spin label, the degree of labeling is typically determined using Electron Paramagnetic Resonance (EPR) spectroscopy. The intensity of the EPR signal is proportional to the concentration of the spin label. Alternatively, if a fluorescent MTS reagent is used, the degree of labeling can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the protein and the dye.

Q5: Can I use MTS-C16 for intracellular labeling?

A: Intracellular labeling with thiol-reactive probes presents significant challenges due to the high concentration of intracellular thiols, particularly glutathione (GSH), which can be in the millimolar range.[7] These endogenous thiols will compete with the target protein for the MTS-C16 reagent, potentially leading to low labeling efficiency of the intended target.[7]

III. Visualizing the Workflow

To aid in your experimental design, the following diagrams illustrate key processes in MTS-C16 labeling.

Caption: A generalized workflow for MTS-C16 labeling of proteins.

Caption: A decision tree for troubleshooting low MTS-C16 labeling efficiency.

IV. References

-

Thiol Reactive Probes and Chemosensors. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

-

Competition for cysteine acylation by C16:0 and C18:0 derived lipids is a global phenomenon in the proteome. (2020). National Institutes of Health. Retrieved February 11, 2026, from [Link]

-

Challenges in the evaluation of thiol-reactive inhibitors of human protein disulfide isomerase. (2016). National Institutes of Health. Retrieved February 11, 2026, from [Link]

-

Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. (n.d.). Bio-Techne. Retrieved February 11, 2026, from [Link]

-

Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. (2013). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

-

MTS reagents. (n.d.). Interchim. Retrieved February 11, 2026, from [Link]

-

( A ) Reaction of the methanethiosulfonate (MTS) spin label with a... (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Fluorescent MTS. (n.d.). Interchim. Retrieved February 11, 2026, from [Link]

-

Optimization of Protein-Level Tandem Mass Tag (TMT) Labeling Conditions in Complex Samples with Top-Down Proteomics. (2022). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

-

Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH. (2021). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

-

A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (2024). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

-

A parallel reaction monitoring-mass spectrometric method for studying lipid biosynthesis in vitro using 13C16-palmitate as an isotope tracer. (2025). PubMed. Retrieved February 11, 2026, from [Link]

-

Optimization of protein-level tandem mass tag (TMT) labeling conditions in complex samples with top-down proteomics. (2022). PubMed. Retrieved February 11, 2026, from [Link]

-

Fig. 1. MTS-gal chemistry ( A and B ) and transport ( C ). ( A )... (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-